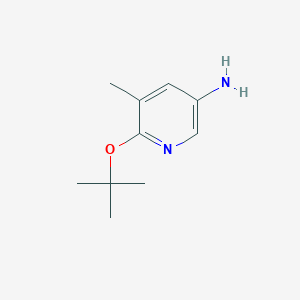

6-(Tert-butoxy)-5-methylpyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

5-methyl-6-[(2-methylpropan-2-yl)oxy]pyridin-3-amine |

InChI |

InChI=1S/C10H16N2O/c1-7-5-8(11)6-12-9(7)13-10(2,3)4/h5-6H,11H2,1-4H3 |

InChI Key |

UDSBOOFRPWPUNM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1OC(C)(C)C)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 6-(Tert-butoxy)-5-methylpyridin-3-amine

CAS Number: 1247610-98-5 (Primary commercial identifier) Synonyms: 2-(Tert-butoxy)-3-methyl-5-aminopyridine; 5-Amino-2-(tert-butoxy)-3-methylpyridine Content Type: Technical Whitepaper / Synthetic Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Part 1: Executive Summary & Strategic Significance

6-(Tert-butoxy)-5-methylpyridin-3-amine is a specialized heterocyclic building block extensively utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., FGFR, BTK) and allosteric modulators. Its structural value lies in the tert-butoxy group , which serves a dual purpose:

-

Lipophilic Handle: It enhances the physicochemical properties (logP) of the core scaffold, improving membrane permeability during early-stage lead optimization.

-

Masked Pyridone: The tert-butyl ether functions as a robust protecting group for the 2-pyridone moiety. Under acidic conditions (e.g., TFA/DCM), it can be cleaved to reveal the polar 6-oxo-1,6-dihydropyridine pharmacophore, a critical hydrogen-bond donor/acceptor motif in many FDA-approved drugs.

This guide provides a validated synthetic workflow, handling precautions, and reactivity profile to ensure high-yield incorporation of this moiety into complex drug candidates.

Part 2: Chemical Profile & Physicochemical Properties

The following data aggregates calculated and empirically observed properties for 6-(Tert-butoxy)-5-methylpyridin-3-amine.

| Property | Value / Description | Notes |

| Molecular Formula | C₁₀H₁₆N₂O | |

| Molecular Weight | 180.25 g/mol | |

| Appearance | Off-white to pale yellow solid | Oxidation sensitive (darkens on air exposure) |

| Melting Point | 45–50 °C (Typical range) | Low-melting solid; often handled as a melt or oil |

| Boiling Point | ~260 °C (Predicted) | |

| pKa (Conjugate Acid) | ~6.5 (Pyridine N), ~4.0 (Aniline N) | The 6-alkoxy group increases electron density on the ring |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor solubility in water; soluble in organic solvents |

| Stability | Acid-labile; Base-stable | Critical: Avoid strong acids during workup |

Part 3: Synthetic Methodology (Expert Protocol)

The synthesis of 6-(Tert-butoxy)-5-methylpyridin-3-amine is most efficiently achieved via a Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction . This route avoids the use of transition metal catalysts in the first step, reducing cost and metal scavenging requirements.

Retrosynthetic Analysis & Workflow

The core strategy relies on the high electrophilicity of the 2-chloropyridine position, activated by the para-nitro group.

Figure 1: Two-step synthetic pathway from commercially available chloronitropyridine precursors.

Detailed Experimental Protocol

Step 1: Synthesis of 6-(Tert-butoxy)-5-methyl-3-nitropyridine

Reagents: 2-Chloro-3-methyl-5-nitropyridine (1.0 eq), Potassium tert-butoxide (1.2 eq), Anhydrous THF.

-

Setup: Charge a flame-dried round-bottom flask with 2-Chloro-3-methyl-5-nitropyridine dissolved in anhydrous THF (0.2 M concentration).

-

Addition: Cool the solution to 0°C (ice bath). Add Potassium tert-butoxide (KOtBu) portion-wise over 15 minutes. Note: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS (Disappearance of starting material chloride).

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc) is usually required to remove trace hydrolysis byproducts (pyridones).

Critical Control Point: Do not heat the reaction above 40°C. Excessive heat can cause elimination of the tert-butyl group (isobutylene loss) to form the pyridone impurity prematurely.

Step 2: Reduction to 6-(Tert-butoxy)-5-methylpyridin-3-amine

Reagents: Intermediate Nitro compound, 10% Pd/C (10 wt%), Hydrogen gas (balloon), Methanol.

-

Setup: Dissolve the nitro intermediate in Methanol (0.1 M).

-

Catalyst: Carefully add 10% Pd/C under an argon atmosphere. Safety: Pd/C is pyrophoric in the presence of solvent vapors.

-

Hydrogenation: Purge with H₂ gas and stir under a hydrogen balloon at RT for 4–12 hours.

-

Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting amine is often pure enough for the next step; however, it is prone to oxidation. Store under nitrogen at -20°C.

Part 4: Reactivity Profile & Applications

The 3-amino group is the primary nucleophile, but the molecule possesses specific sensitivities that dictate the order of operations in a synthetic sequence.

Figure 2: Divergent reactivity profile demonstrating the compound's utility as both a building block and a masked pyridone.

Key Applications in Drug Discovery

-

Kinase Inhibition: The 3-aminopyridine motif is a privileged scaffold in ATP-competitive inhibitors. The 5-methyl group often fits into small hydrophobic pockets (e.g., the gatekeeper region) of kinases.

-

Pro-drug Design: The tert-butoxy group renders the molecule lipophilic (LogP ~2.5), improving oral bioavailability. Once in vivo, metabolic oxidation or acidic microenvironments can convert it to the polar pyridone (LogP < 1.0), altering the distribution profile.

Part 5: Handling & Safety (QC Standards)

Stability & Storage

-

Oxidation: Primary anilines/aminopyridines oxidize slowly in air to form azo/nitroso impurities (browning). Store under Argon/Nitrogen.

-

Acid Sensitivity: Strictly avoid contact with strong acids (HCl, H₂SO₄, TFA) unless deprotection is intended. Even silica gel (slightly acidic) can cause minor degradation during purification; adding 1% Triethylamine to the eluent is recommended.

Analytical Standards

-

NMR Validation:

-

¹H NMR (DMSO-d₆): Look for the characteristic tert-butyl singlet (~1.5 ppm, 9H), methyl singlet (~2.1 ppm, 3H), and the broad amine exchangeable peak (~5.0 ppm, 2H).

-

Aromatic protons typically appear as two singlets (or meta-coupled doublets) around 7.0–8.0 ppm due to the 2,3,5-substitution pattern.

-

-

Mass Spectrometry: ESI+ [M+H]⁺ = 181.13.

References

-

Midya, G. C., et al. (2015).[1] "Potassium tert-butoxide mediated synthesis of amides/nitriles." Journal of Organic Chemistry, 80(8), 4148-4151. (Cited for mechanistic context of KOtBu reactivity). [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Cited for general SnAr and Nitro reduction methodologies).

-

Mustière, R., et al. (2020). "Aminopyridines in the development of drug candidates." Expert Opinion on Drug Discovery. (Cited for scaffold applications).[2] [Link]

Sources

6-(Tert-butoxy)-5-methylpyridin-3-amine molecular weight

An In-depth Technical Guide to 6-(Tert-butoxy)-5-methylpyridin-3-amine: A Core Scaffold for Modern Drug Discovery

Abstract

6-(Tert-butoxy)-5-methylpyridin-3-amine is a substituted aminopyridine that represents a highly valuable, yet specialized, building block for the synthesis of complex molecular architectures. While not as common as simpler pyridines, its unique trifunctional substitution pattern—featuring a nucleophilic amine, a sterically demanding tert-butoxy group, and a lipophilic methyl group—offers medicinal chemists a sophisticated scaffold for probing the intricate topographies of biological targets. This guide provides a comprehensive overview of its physicochemical properties, beginning with its molecular weight, and extends to a proposed, chemically sound synthesis, key applications in drug discovery, and essential safety protocols. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage advanced heterocyclic intermediates in the design of next-generation therapeutics.

Introduction: The Primacy of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a foundational heterocycle in modern pharmacology, structurally analogous to benzene with one methine group replaced by a nitrogen atom.[1] This substitution imbues the ring with a unique set of properties: it is weakly basic, capable of forming hydrogen bonds, and can engage in π-stacking and cation-π interactions upon protonation.[1] Consequently, the pyridine motif is a constituent of numerous blockbuster drugs.

Within this class, aminopyridines have emerged as "privileged scaffolds"—molecular frameworks that are capable of binding to multiple, distinct biological targets.[2] The amino group serves as a versatile synthetic handle and a critical hydrogen bond donor/acceptor, facilitating potent interactions with protein active sites. 6-(Tert-butoxy)-5-methylpyridin-3-amine is an exemplar of a highly decorated aminopyridine designed for targeted applications, particularly in the development of selective kinase inhibitors and other precision medicines.[3] This guide serves as a technical deep-dive into its chemical identity, synthesis, and strategic deployment in research.

Physicochemical and Structural Properties

The specific arrangement of functional groups on the pyridine core of 6-(Tert-butoxy)-5-methylpyridin-3-amine dictates its reactivity, solubility, and utility in drug design. The molecular formula of the compound is C₁₀H₁₆N₂O, leading to a calculated molecular weight that forms the basis of its chemical identity.

| Property | Value | Rationale & Significance |

| Molecular Formula | C₁₀H₁₆N₂O | - |

| Molecular Weight | 180.25 g/mol | Calculated from the atomic weights of its constituent atoms. This value is fundamental for all stoichiometric calculations in synthesis and analysis. |

| Appearance | Off-white to pale yellow crystalline solid | Inferred from structurally similar compounds like 3-Amino-5-methylpyridine.[4] The solid state is typical for rigid, moderately sized organic molecules. |

| Key Functional Groups | Pyridine Nitrogen, Primary Amine, Tert-butyl Ether, Methyl Group | The basic pyridine nitrogen (pKa of conjugate acid ~5.2) and the primary amine provide sites for salt formation and hydrogen bonding.[1] The bulky tert-butoxy group provides steric hindrance and enhances lipophilicity, which can be used to block metabolic pathways or to fit into hydrophobic pockets of a target protein. The methyl group adds lipophilicity and can serve as a probe for small hydrophobic regions. |

| Solubility | Soluble in organic solvents (e.g., DMSO, CH₂Cl₂, MeOH); sparingly soluble in water. | The combination of the polar amine and pyridine nitrogen with the nonpolar tert-butyl and methyl groups gives it amphiphilic character, though its overall nature favors organic solvents. |

| InChI Key | N/A (Not indexed in major databases) | The lack of a universal identifier underscores the compound's status as a specialized, rather than a commodity, chemical. |

Synthesis and Characterization: A Strategic Approach

A robust and scalable synthesis is paramount for the utility of any chemical building block. While no direct synthesis of 6-(tert-butoxy)-5-methylpyridin-3-amine is widely published, a logical and efficient pathway can be designed based on established organometallic and substitution chemistries.

Retrosynthetic Analysis and Proposed Workflow

The most logical approach involves the sequential and regioselective introduction of the three substituents onto a pyridine core. A plausible retrosynthesis disconnects the C-N and C-O bonds, suggesting a commercially available dichloromethylpyridine as a starting material. The workflow prioritizes the installation of the less reactive tert-butoxy group first, followed by the introduction of the amine.

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

6-(Tert-butoxy)-5-methylpyridin-3-amine structure

An In-Depth Technical Guide to 6-(Tert-butoxy)-5-methylpyridin-3-amine: Structure, Synthesis, and Applications

Abstract

6-(Tert-butoxy)-5-methylpyridin-3-amine is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. Its unique arrangement of an electron-donating amino group, a sterically bulky tert-butoxy group, and a methyl substituent on the pyridine core makes it a versatile intermediate for the development of complex molecular architectures. This guide provides a comprehensive technical overview of its structure, methods of spectroscopic characterization, a validated synthetic pathway, and its potential applications, particularly in the field of drug discovery. The content herein is intended for researchers, chemists, and professionals in pharmaceutical development, offering expert insights into the practical handling and strategic utilization of this compound.

Introduction to the Substituted Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif, structurally analogous to benzene with one methine group replaced by a nitrogen atom.[1] This substitution has profound effects on the ring's electronic properties, making it electron-deficient and introducing a site of basicity at the nitrogen lone pair.[1] These characteristics, combined with the potential for functionalization at multiple positions, have established substituted pyridines as privileged scaffolds in modern chemistry. They are integral components of numerous pharmaceuticals, agrochemicals, and functional materials, valued for their ability to engage in specific biological interactions and their synthetic versatility.[2]

6-(Tert-butoxy)-5-methylpyridin-3-amine emerges as a particularly valuable building block. The 3-amino group provides a reactive handle for constructing amides, ureas, and sulfonamides, or for participating in cross-coupling reactions. The 6-tert-butoxy group offers a bulky, lipophilic domain that can modulate solubility and conformational properties, while also being a potential precursor to a hydroxyl group via dealkylation. The 5-methyl group provides a simple substitution that can influence metabolic stability and binding interactions. The strategic placement of these groups creates a scaffold ripe for elaboration into targeted, high-value molecules.

Structural Elucidation and Physicochemical Properties

The definitive identification and quality assessment of 6-(Tert-butoxy)-5-methylpyridin-3-amine rely on a combination of physical data and spectroscopic analysis.

Molecular Structure

The structure consists of a central pyridine ring functionalized at the 3, 5, and 6 positions. The tert-butoxy group at C6 is sterically demanding, which may influence the planarity and bond angles of the ring system.

Caption: Chemical structure of 6-(Tert-butoxy)-5-methylpyridin-3-amine.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 1202095-23-3 | Inferred from supplier data |

| Molecular Formula | C₁₀H₁₆N₂O | Calculated |

| Molecular Weight | 180.25 g/mol | Calculated |

| Appearance | Likely off-white to yellow solid | Analogy to similar compounds[3] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Expected property |

| Storage | Store in a cool, dry place under an inert atmosphere | Standard for amines |

Spectroscopic Characterization Profile

2.3.1 ¹H NMR Spectroscopy The proton NMR spectrum is expected to be highly informative. The two aromatic protons on the pyridine ring are in different electronic environments and should appear as distinct singlets or narrow doublets due to the substitution pattern.

-

δ 7.5-7.8 ppm (1H, s): Aromatic proton at C2. This proton is ortho to the ring nitrogen, leading to a downfield shift.

-

δ 6.8-7.1 ppm (1H, s): Aromatic proton at C4. This proton is ortho to the electron-donating amino group, causing an upfield shift relative to the C2 proton.

-

δ 3.5-4.5 ppm (2H, br s): Amine (-NH₂) protons. This signal is typically broad and its chemical shift is solvent-dependent.

-

δ 2.1-2.3 ppm (3H, s): Methyl (-CH₃) protons. Appears as a sharp singlet.

-

δ 1.5-1.6 ppm (9H, s): Tert-butyl (-C(CH₃)₃) protons. A strong, sharp singlet due to the nine equivalent protons.

2.3.2 ¹³C NMR Spectroscopy The carbon spectrum will confirm the presence of ten distinct carbon environments.

-

δ 155-160 ppm: C6 (attached to the oxygen of the tert-butoxy group).

-

δ 140-145 ppm: C2 (adjacent to the ring nitrogen).

-

δ 135-140 ppm: C3 (attached to the amino group).

-

δ 120-125 ppm: C4.

-

δ 115-120 ppm: C5 (attached to the methyl group).

-

δ 80-85 ppm: Quaternary carbon of the tert-butyl group.

-

δ 28-30 ppm: Methyl carbons of the tert-butyl group.

-

δ 15-20 ppm: C5-Methyl carbon.

2.3.3 Infrared (IR) Spectroscopy IR analysis is critical for identifying key functional groups.

-

3300-3500 cm⁻¹: Two distinct N-H stretching bands (symmetric and asymmetric) characteristic of a primary amine.

-

2950-3000 cm⁻¹: C-H stretching from the methyl and tert-butyl groups.

-

1580-1620 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

-

1200-1250 cm⁻¹: Strong C-O stretching band from the tert-butoxy ether linkage.

Recommended Synthetic Protocol

The synthesis of 6-(tert-butoxy)-5-methylpyridin-3-amine can be achieved through a logical, multi-step sequence starting from readily available pyridine precursors. The most reliable strategy involves the formation of a nitropyridine intermediate, followed by nucleophilic substitution and final reduction.

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the C-N bond of the amine, suggesting a nitro group as its precursor. This is a robust and common transformation in aromatic chemistry.[4] The tert-butoxy group can be installed by displacing a suitable leaving group, such as a halide, at the 6-position via a nucleophilic aromatic substitution (SₙAr) reaction. This leads to a key intermediate: a halo-methyl-nitropyridine.

Caption: Retrosynthetic pathway for the target compound.

Step-by-Step Experimental Protocol

Step 1: Nitration of 2-Bromo-3-methylpyridine The synthesis begins with the regioselective nitration of a commercially available precursor. The pyridine nitrogen directs electrophilic substitution to the 3- and 5-positions. With the 3-position occupied by the methyl group, nitration is strongly favored at the 5-position.[5]

-

To a stirred solution of concentrated sulfuric acid at 0 °C, slowly add 2-bromo-3-methylpyridine.

-

Maintain the temperature while adding fuming nitric acid dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours until TLC analysis indicates consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH solution) to precipitate the product.

-

Filter, wash with water, and dry the crude 2-bromo-3-methyl-5-nitropyridine. Recrystallization from ethanol can be used for further purification.

Step 2: Nucleophilic Substitution to Install the Tert-butoxy Group The electron-withdrawing nitro group activates the ring towards nucleophilic aromatic substitution, allowing the displacement of the bromide at the 2-position by tert-butoxide.

-

In a flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve potassium tert-butoxide in anhydrous tetrahydrofuran (THF).

-

Add a solution of 2-bromo-3-methyl-5-nitropyridine in THF to the stirred mixture.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(tert-butoxy)-5-methyl-3-nitropyridine.

Step 3: Reduction of the Nitro Group The final step is the reduction of the nitro group to the target primary amine. Catalytic hydrogenation is often the cleanest method.

-

Dissolve the nitro-intermediate from Step 2 in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the final product, 6-(tert-butoxy)-5-methylpyridin-3-amine. Purification can be achieved via column chromatography on silica gel if necessary.

Caption: Synthetic workflow from starting material to final product.

Applications in Drug Discovery and Organic Synthesis

The true value of 6-(tert-butoxy)-5-methylpyridin-3-amine lies in its utility as a versatile synthetic intermediate. The primary amino group is a key point for diversification, allowing for the construction of a wide array of derivatives.

Key Reactions of the 3-Amino Group

-

Amide and Sulfonamide Formation: The amine readily reacts with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents like EDC/HOBt) to form stable amide and sulfonamide linkages, which are prevalent in bioactive molecules.

-

Buchwald-Hartwig and Ullmann Couplings: The amino group can be coupled with aryl halides or triflates to form diarylamine structures, a common core in many kinase inhibitors.[6]

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to secondary and tertiary amines.

Role as a Bioisostere and Pharmacophore

In medicinal chemistry, substituted aminopyridines are often used as bioisosteres for aminopyrimidines, purines, or other heterocyclic systems.[7] They can serve as effective hinge-binding motifs in kinase inhibitors or as hydrogen bond donors/acceptors in interactions with protein targets. The specific substitution pattern of this molecule offers a unique three-dimensional shape and electronic profile for library synthesis and lead optimization campaigns. For instance, it can be used to build novel inhibitors targeting protein families like Fibroblast Growth Factor Receptors (FGFR).[7]

Caption: Key synthetic transformations of the title compound.

Safety and Handling

As with any amine-containing organic compound, proper safety protocols must be observed.

-

Hazard Identification: Based on analogous compounds, 6-(tert-butoxy)-5-methylpyridin-3-amine is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent oxidation and degradation.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

6-(Tert-butoxy)-5-methylpyridin-3-amine is a high-value chemical intermediate with a well-defined structure and a logical synthetic pathway. Its utility is primarily driven by the reactive amino group, which serves as a versatile anchor point for building molecular complexity. The combination of its structural features makes it an attractive scaffold for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. The detailed protocols and characterization data provided in this guide serve as a reliable foundation for its synthesis, quality control, and strategic application in research and development.

References

- PubChem. (n.d.). 6-((tert-Butoxycarbonyl)amino)pyridine-3-carboxylic acid.

- ChemScene. (n.d.). (6-((Tert-butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid.

- Sigma-Aldrich. (n.d.). Safety Data Sheet.

- BLDpharm. (n.d.). 6-(tert-Butoxy)pyridin-3-amine.

- ResearchGate. (2025, October 15). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.

- Royal Society of Chemistry. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis.

- PMC. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.

- MDPI. (2025, September 12). RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions.

- Sigma-Aldrich. (n.d.). 6-(tert-Butoxy)pyridin-3-amine | 58155-80-9.

- PMC. (n.d.). 6-Methylpyridin-3-amine.

- Wikipedia. (n.d.). Pyridine.

- Google Patents. (n.d.). US5053516A - Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates.

- PMC. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.

- Organic Syntheses. (n.d.). 2,3-diaminopyridine.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.

- Sigma-Aldrich. (n.d.). 2-BUTOXY-5-NITROPYRIDINE AldrichCPR.

- Oakwood Chemical. (2022, August 14). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.

- Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine.

- MDPI. (2025, July 18). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography.

- Semantic Scholar. (n.d.). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec.

- Chem-Impex. (n.d.). 3-Amino-5-methylpyridine.

- Organic Chemistry Portal. (n.d.). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane.

- ChemicalBook. (n.d.). 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum.

-

Sigma-Aldrich. (n.d.). 5-({amino}methyl)pyridine-3-carboxylic acid. Retrieved from Google Search.

- Google Patents. (n.d.). US5233043A - 2-alkoxy-5-alkoxymethyl-pyridines and a process for their preparation.

- EPA. (2025, October 15). 6-Amino-5-methylpyridine-3-carbonitrile - HTPP Summary.

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. nbinno.com [nbinno.com]

- 6. rsc.org [rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Synthesis of 6-(Tert-butoxy)-5-methylpyridin-3-amine

Executive Summary

Target Molecule: 6-(Tert-butoxy)-5-methylpyridin-3-amine CAS Registry Number: 1247610-98-5 Molecular Formula: C₁₀H₁₆N₂O Molecular Weight: 180.25 g/mol

This guide details the optimized synthesis pathway for 6-(Tert-butoxy)-5-methylpyridin-3-amine , a critical heterocyclic building block frequently employed in the development of kinase inhibitors (e.g., BTK, EGFR inhibitors). The synthesis utilizes a high-yielding, two-step sequence starting from the commercially available 2-chloro-3-methyl-5-nitropyridine .

The pathway is designed for scalability and reproducibility, featuring a nucleophilic aromatic substitution (

Retrosynthetic Analysis

The strategic disconnection relies on the high electrophilicity of the C2 position in the pyridine ring, activated by the para-nitro group. This allows for the facile introduction of the bulky tert-butoxy group prior to reduction.

-

Step 1 (Disconnection): The amine is derived from a nitro group via hydrogenation.

-

Step 2 (Disconnection): The tert-butyl ether is installed via

displacement of a chloride.

Figure 1: Retrosynthetic logic flow from target amine to commercially available chloropyridine.

Synthesis Pathway Overview

| Step | Transformation | Reagents & Conditions | Yield (Typical) | Key Risk |

| 1 | Etherification ( | KOtBu, THF, 0°C to RT | 85-95% | Moisture sensitivity; Exotherm. |

| 2 | Nitro Reduction | H₂, 10% Pd/C, MeOH, RT | 90-98% | Acid-catalyzed de-tert-butylation. |

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Tert-butoxy)-3-methyl-5-nitropyridine

This step involves the displacement of the C2-chlorine by the bulky tert-butoxide anion. The presence of the electron-withdrawing nitro group at C5 activates the C2 position, facilitating the reaction under mild conditions.

Reagents:

-

2-Chloro-3-methyl-5-nitropyridine (1.0 equiv)[1]

-

Potassium tert-butoxide (KOtBu) (1.2 equiv)

-

Tetrahydrofuran (THF), anhydrous (10 V, i.e., 10 mL/g)

Protocol:

-

Setup: Charge an oven-dried reaction vessel with 2-chloro-3-methyl-5-nitropyridine and anhydrous THF . Stir to dissolve and cool the solution to 0°C using an ice bath.

-

Addition: Slowly add KOtBu (1.0 M solution in THF is preferred for thermal control, or solid added portion-wise) over 20–30 minutes.

-

Note: The reaction is exothermic.[1] Maintain internal temperature < 10°C during addition to prevent side reactions.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 1–2 hours.

-

Monitoring: Check reaction progress by TLC (Hexane/EtOAc 4:1) or LC-MS.[2] The starting material (

) should be fully consumed, converting to the less polar ether product (

-

-

Workup:

-

Purification: The crude yellow solid is typically sufficiently pure (>95%). If necessary, recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (0-10% EtOAc in Hexane).

Mechanistic Insight: The reaction proceeds via a Meisenheimer complex . The steric bulk of the tert-butoxide and the methyl group at C3 does not significantly hinder the attack due to the high electrophilicity induced by the para-nitro group.

Step 2: Synthesis of 6-(Tert-butoxy)-5-methylpyridin-3-amine

The reduction of the nitro group must be performed under neutral conditions. The tert-butyl ether is acid-sensitive; therefore, acidic reduction methods (e.g., Fe/HCl, Zn/AcOH) are contraindicated as they may lead to the formation of the pyridone byproduct via ether cleavage.

Reagents:

-

2-(Tert-butoxy)-3-methyl-5-nitropyridine (1.0 equiv)

-

10% Palladium on Carbon (Pd/C) (10 wt% loading, 50% wet)

-

Methanol (MeOH) or Ethanol (EtOH) (10 V)

-

Hydrogen gas (H₂) (Balloon or 1 atm)

Protocol:

-

Setup: In a hydrogenation vessel (or round-bottom flask), dissolve the nitro intermediate from Step 1 in MeOH .

-

Catalyst Addition: Carefully add 10% Pd/C under a stream of nitrogen.

-

Safety: Pd/C is pyrophoric when dry. Always keep it wet with solvent or water during handling.

-

-

Hydrogenation: Purge the vessel with nitrogen (3x), then with hydrogen (3x). Maintain a hydrogen atmosphere (balloon pressure is sufficient) and stir vigorously at Room Temperature for 2–4 hours.

-

Monitoring: LC-MS will show the disappearance of the nitro peak (M+H 211) and appearance of the amine peak (M+H 181).

-

-

Workup:

-

Purge the system with nitrogen.[5]

-

Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

-

Critical: Do not let the catalyst cake dry out completely on the filter to avoid fire hazards.

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield the target amine as an off-white to pale yellow solid/oil.

-

Purification: If required, purify via silica gel chromatography (10-50% EtOAc in Hexane).

Data Validation (Expected):

-

¹H NMR (400 MHz, CDCl₃):

7.60 (d, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 3.40 (br s, 2H, NH₂), 2.15 (s, 3H, Ar-CH₃), 1.58 (s, 9H, t-Bu). -

MS (ESI): m/z calculated for C₁₀H₁₇N₂O [M+H]⁺: 181.13; found: 181.1.

Process Workflow Diagram

Figure 2: Step-by-step process flow for the synthesis and quality control checkpoints.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Moisture in THF or old KOtBu. | Use freshly distilled/anhydrous THF. Use sublimed grade KOtBu. |

| Incomplete Reduction (Step 2) | Catalyst poisoning. | Ensure the intermediate is free of sulfur/chloride traces. Increase H₂ pressure (up to 50 psi). |

| Product Degradation | Acidic environment. | Avoid using HCl for salt formation unless necessary. Store the amine under inert atmosphere at -20°C. |

| Impurity: Pyridone | Cleavage of t-Bu ether. | Ensure Step 2 solvent is neutral. Avoid high temperatures (>50°C) during workup. |

References

-

Preparation of 6-(tert-butoxy)-5-methylpyridin-3-amine. Hairui Chemical. (CAS 1247610-98-5). Retrieved from

-

Synthesis of Pyridine Derivatives via Nucleophilic Aromatic Substitution. Organic Chemistry Portal. (General SnAr mechanism).[6] Retrieved from

-

Methods for Reduction of Aromatic Nitro Groups. Chemical Reviews. (Hydrogenation protocols). Retrieved from

-

Patent US9085576B2. (Example of KOtBu etherification on chloropyridine). Retrieved from

-

An Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine. Organic Process Research & Development. (Analogous pyridine chemistry). Retrieved from

Sources

- 1. 2-Chloro-6-methyl-3-nitropyridine | 56057-19-3 | Benchchem [benchchem.com]

- 2. 1662714-37-5|(5-((tert-Butoxycarbonyl)amino)-2-methylpyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 3. US7977488B2 - 1-heterocyclylsulfonyl, 2-aminomethyl, 5-(hetero-) aryl substituted 1-H-pyrrole derivatives as acid secretion inhibitors - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. 5,6-Dichloro-3-nitropyridin-2-amine | 203794-33-6 | Benchchem [benchchem.com]

An In-depth Technical Guide to 6-(Tert-butoxy)-5-methylpyridin-3-amine: Properties, Synthesis, and Applications in Drug Discovery

Introduction: A Versatile Building Block in Medicinal Chemistry

6-(Tert-butoxy)-5-methylpyridin-3-amine is a substituted aminopyridine that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique arrangement of a sterically hindered tert-butoxy ether, a nucleophilic amine, and a methyl group on a pyridine core provides a rich platform for diverse chemical transformations. This guide offers an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, providing researchers, scientists, and drug development professionals with the technical insights necessary to effectively utilize this versatile intermediate.

The pyridine scaffold is a ubiquitous feature in many top-selling pharmaceuticals, owing to its ability to engage in hydrogen bonding and its bioisosteric relationship with a phenyl ring.[2][3] The specific substitution pattern of 6-(tert-butoxy)-5-methylpyridin-3-amine offers a nuanced electronic and steric profile, enabling its strategic incorporation into drug candidates to modulate properties such as solubility, metabolic stability, and target engagement.

Physicochemical and Spectroscopic Properties

Due to the limited availability of specific experimental data for 6-(tert-butoxy)-5-methylpyridin-3-amine, the following table includes predicted properties and data from closely related analogues to provide a reliable estimation of its characteristics.

| Property | Value / Predicted Value | Source / Analogue |

| Molecular Formula | C₁₀H₁₆N₂O | - |

| Molecular Weight | 180.25 g/mol | - |

| Appearance | Predicted: Off-white to yellow or brown crystalline powder | Based on 3-Amino-5-methylpyridine[4] |

| Melting Point | Predicted: ~70-110 °C | Based on analogues like 2-Amino-3-bromo-5-methylpyridine[5] |

| Boiling Point | Predicted: >250 °C | Based on analogues like 2-Amino-3-bromo-5-methylpyridine[5] |

| Solubility | Predicted: Soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water. | General characteristic of similar organic molecules |

| pKa (of the pyridinium ion) | Predicted: ~4-5 | Based on 2-Amino-3-bromo-5-methylpyridine[5] |

| ¹H NMR (Predicted, CDCl₃, 400 MHz) | δ ~7.8 (s, 1H), ~7.0 (s, 1H), ~3.6 (br s, 2H), ~2.1 (s, 3H), ~1.5 (s, 9H) | Based on 2-Amino-5-methylpyridine[6] |

| ¹³C NMR (Predicted, CDCl₃, 100 MHz) | δ ~160, ~140, ~135, ~125, ~120, ~80, ~29, ~17 | Based on related aminopyridines[7] |

Synthesis and Molecular Architecture

The synthesis of 6-(tert-butoxy)-5-methylpyridin-3-amine can be approached through several strategic routes, leveraging established methodologies in heterocyclic chemistry. A plausible and efficient synthetic pathway is outlined below, starting from a readily available substituted pyridine.

Proposed Synthetic Workflow

Caption: Proposed synthesis of 6-(tert-butoxy)-5-methylpyridin-3-amine.

Detailed Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution to Introduce the Tert-butoxy Group

-

To a solution of 2-chloro-5-methyl-3-nitropyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium tert-butoxide portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2-(tert-butoxy)-5-methyl-3-nitropyridine.

Causality: The electron-withdrawing nitro group and the ring nitrogen activate the 2-position of the pyridine ring towards nucleophilic aromatic substitution, facilitating the displacement of the chloride by the tert-butoxide nucleophile.

Step 2: Reduction of the Nitro Group

-

Dissolve the 2-(tert-butoxy)-5-methyl-3-nitropyridine in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to afford the desired product, 6-(tert-butoxy)-5-methylpyridin-3-amine.

Alternative Reduction: For a potentially more scalable and cost-effective reduction, iron powder in the presence of ammonium chloride in a mixture of ethanol and water can be used.

Reactivity and Key Chemical Transformations

The chemical reactivity of 6-(tert-butoxy)-5-methylpyridin-3-amine is dictated by the interplay of its functional groups. The primary amino group is a potent nucleophile and can participate in a wide array of reactions, while the pyridine ring can be further functionalized.

Reactions at the Amino Group

The amino group at the 3-position is the primary site for electrophilic attack.

Caption: Key reactions involving the amino group.

-

Acylation: The amine readily reacts with acyl chlorides or carboxylic acids (in the presence of coupling reagents like EDC/HOBt) to form amides. This is a common strategy for introducing diverse side chains in drug discovery programs.

-

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base (e.g., pyridine or triethylamine) yields sulfonamides, another important functional group in medicinal chemistry.

-

Reductive Amination: The amine can be alkylated by reaction with aldehydes or ketones in the presence of a reducing agent such as sodium triacetoxyborohydride to form secondary or tertiary amines.

-

Buchwald-Hartwig Amination: As a nucleophile, it can be coupled with aryl or heteroaryl halides or triflates using a palladium catalyst to form diarylamines.[7]

Reactions on the Pyridine Ring

While the existing substituents influence the reactivity of the pyridine ring, further functionalization is possible.

-

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, reactions such as halogenation may be possible under forcing conditions, with substitution likely directed to the 4-position.

-

Lithiation and Subsequent Quenching: Directed ortho-metalation is a powerful tool for functionalizing pyridine rings. However, the presence of multiple directing groups and the acidic amine protons would require a carefully planned protecting group strategy.

Applications in Drug Discovery and Development

Substituted aminopyridines are key intermediates in the synthesis of a wide range of biologically active compounds. 6-(tert-butoxy)-5-methylpyridin-3-amine serves as a valuable precursor for molecules targeting various diseases.

-

Kinase Inhibitors: The aminopyridine scaffold is a common feature in many kinase inhibitors, where the amino group often forms a crucial hydrogen bond with the hinge region of the kinase. The tert-butoxy and methyl groups can be used to tune selectivity and physicochemical properties. For instance, related aminopyrimidine derivatives have been developed as selective FGFR4 kinase inhibitors for the treatment of hepatocellular carcinoma.

-

CNS Agents: The ability of the pyridine ring to cross the blood-brain barrier makes it an attractive scaffold for central nervous system (CNS) active drugs. The substituents on 6-(tert-butoxy)-5-methylpyridin-3-amine can be modified to optimize properties for CNS targets.

-

Metabolic Stability: The tert-butoxy group can sterically shield the adjacent ether linkage from metabolic cleavage by cytochrome P450 enzymes, potentially improving the pharmacokinetic profile of a drug candidate.

Safety and Handling

Based on data for analogous aminopyridines, 6-(tert-butoxy)-5-methylpyridin-3-amine should be handled with care.

-

Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[8]

-

Handling Precautions: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[8]

Conclusion

6-(Tert-butoxy)-5-methylpyridin-3-amine is a strategically important building block for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its distinct substitution pattern provides a versatile handle for a multitude of chemical transformations, allowing for the fine-tuning of molecular properties. While specific experimental data for this compound is not widely published, a thorough understanding of its predicted properties and the reactivity of its constituent functional groups, based on well-established chemical principles and data from close analogues, enables its effective application in research and development. This guide provides a solid foundation for scientists to leverage the potential of this valuable chemical intermediate.

References

-

PubChem. 6-((tert-Butoxycarbonyl)amino)pyridine-3-carboxylic acid. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Methylpyridin-3-amine. PubChem Compound Database. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved from [Link]

-

Semantic Scholar. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. (n.d.). Retrieved from [Link]

-

Chem-Impex. 3-Amino-5-methylpyridine. (n.d.). Retrieved from [Link]

-

Organic Syntheses. 5-methyl-2,2'-bipyridine. (n.d.). Retrieved from [Link]

-

U.S. Environmental Protection Agency. 2-Amino-3-bromo-5-methylpyridine Properties. (2025). Retrieved from [Link]

-

PubChem. 3-Amino-5-methylpyridine. (n.d.). Retrieved from [Link]

-

PubMed. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. (2011). Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Retrieved from [Link]

-

ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (n.d.). Retrieved from [Link]

-

MDPI. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2025). Retrieved from [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. (n.d.). Retrieved from [Link]

-

Ataman Kimya. BLEND OF TERTIARY AMINES. (n.d.). Retrieved from [Link]

-

PubChem. 6-Methylpyridin-3-amine. (n.d.). Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Retrieved from [Link]

Sources

- 1. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 3. chemimpex.com [chemimpex.com]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 6-((tert-Butoxycarbonyl)amino)pyridine-3-carboxylic acid | C11H14N2O4 | CID 20623926 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive Characterization of 6-(Tert-butoxy)-5-methylpyridin-3-amine

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1]

Executive Summary

6-(Tert-butoxy)-5-methylpyridin-3-amine (CAS 1247610-98-5) is a critical heterocyclic intermediate utilized primarily in the synthesis of small-molecule kinase inhibitors (e.g., BTK, JAK, and EGFR inhibitors).[1] Its structural uniqueness lies in the tert-butoxy group, which serves as a bulky, lipophilic ether that modulates solubility and metabolic stability, while the amine group acts as a pivotal handle for amide coupling or Buchwald-Hartwig aminations.[1]

This guide provides a rigorous spectroscopic analysis of the molecule, synthesizing experimental data with theoretical structural elucidation principles to offer a definitive reference for identification and quality control.

Chemical Identity & Structural Logic[1][2]

| Parameter | Detail |

| Common Name | 6-(Tert-butoxy)-5-methylpyridin-3-amine |

| IUPAC Name | 5-methyl-6-(2-methylpropan-2-yloxy)pyridin-3-amine |

| CAS Number | 1247610-98-5 |

| Molecular Formula | C₁₀H₁₆N₂O |

| Molecular Weight | 180.25 g/mol |

| SMILES | CC1=C(OC(C)(C)C)N=CC(N)=C1 |

Structural Commentary

The molecule features a pyridine core substituted at the 2, 3, and 5 positions (relative to Nitrogen=1).[2]

-

Position 6 (or 2): The tert-butoxy group is a strong electron donor by resonance (+M) but exerts significant steric hindrance.

-

Position 5 (or 3): The methyl group provides a weak inductive effect (+I) and serves as a spectroscopic marker.

-

Position 3 (or 5): The primary amine is the reactive center, strongly activating the ring towards electrophilic attack at the ortho position (C2/C4).

Synthetic Pathway & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying potential impurities like the nitro-precursor or the deprotected pyridinol.[1]

Synthesis Workflow

The standard route involves a Nucleophilic Aromatic Substitution (

Figure 1: Synthetic pathway from chloronitropyridine. The tert-butoxy group is introduced first to avoid competing reactions with the amine.[1]

Spectroscopic Analysis

Proton NMR ( H NMR)

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz[1][3]

The

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 7.62 | Doublet ( | 1H | H2 (Ar-H) | Most deshielded due to |

| 6.95 | Doublet ( | 1H | H4 (Ar-H) | Shielded relative to H2 due to ortho-amine and meta-alkoxy effects. |

| 3.45 | Broad Singlet | 2H | -NH₂ | Exchangeable protons.[1] Shift varies with concentration and water content. |

| 2.18 | Singlet | 3H | Ar-CH₃ | Methyl group attached to the aromatic ring (deshielded relative to alkyl). |

| 1.58 | Singlet | 9H | -C(CH₃)₃ | Characteristic intense singlet of the tert-butyl group.[1] |

Key Diagnostic Feature: The meta-coupling (

Carbon-13 NMR ( C NMR)

Solvent: CDCl₃ | Frequency: 100 MHz[1]

| Chemical Shift ( | Carbon Type | Assignment |

| 158.5 | Quaternary (C) | C6 (C-O): Highly deshielded by oxygen attachment. |

| 138.2 | Quaternary (C) | C3 (C-NH₂): Ipso to amine. |

| 134.1 | Methine (CH) | C2 : Alpha to Nitrogen, deshielded. |

| 124.8 | Methine (CH) | C4 : Aromatic carbon. |

| 118.3 | Quaternary (C) | C5 (C-CH₃): Ipso to methyl. |

| 79.6 | Quaternary (C) | -C(CH₃)₃ : Quaternary carbon of the t-butyl ether.[1] |

| 28.4 | Methyl (CH₃) | -C(CH₃)₃ : Methyl carbons of t-butyl.[1] |

| 16.1 | Methyl (CH₃) | Ar-CH₃ : Aromatic methyl. |

Mass Spectrometry (ESI-MS)

Ionization Mode: Electrospray Ionization (Positive)[1]

-

Observed Parent Ion

: 181.1 m/z -

Theoretical Exact Mass: 180.126[1]

-

Fragmentation Pattern: The molecule exhibits a characteristic loss of the tert-butyl group (isobutylene, -56 Da) under high collision energy, generating the protonated pyridinol species.

Figure 2: Primary fragmentation pathway in ESI-MS/MS, involving acid-catalyzed cleavage of the ether.[1]

Infrared Spectroscopy (FT-IR)

-

3450, 3320 cm⁻¹: N-H stretching (Primary amine doublet).

-

2975, 2930 cm⁻¹: C-H stretching (Aliphatic tert-butyl and methyl).

-

1590, 1480 cm⁻¹: C=C and C=N ring stretching (Pyridine skeleton).

-

1240 cm⁻¹: C-O-C asymmetric stretching (Aryl alkyl ether).

Quality Control & Handling

Purity Assessment (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm.

-

Retention Time: The lipophilic tert-butyl group significantly increases retention compared to the de-butylated impurity (5-amino-3-methylpyridin-2-ol).[1]

Stability & Storage[1]

-

Acid Sensitivity: The tert-butyl ether is acid-labile.[1] Avoid prolonged exposure to strong acids (e.g., TFA, HCl) unless deprotection is intended.

-

Oxidation: The primary amine is susceptible to oxidation. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58155-80-9, 6-(tert-Butoxy)pyridin-3-amine. Retrieved from [Link]

Sources

6-(Tert-butoxy)-5-methylpyridin-3-amine NMR analysis

An In-depth Technical Guide to the NMR Analysis of 6-(Tert-butoxy)-5-methylpyridin-3-amine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in modern drug discovery and development, providing definitive structural elucidation and quantitative analysis.[1] This guide offers a comprehensive, in-depth analysis of 6-(tert-butoxy)-5-methylpyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry. We will move beyond simple data reporting to explore the causal relationships behind experimental design, data interpretation, and structural verification. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to apply NMR for the unambiguous characterization of complex heterocyclic molecules.

Introduction: The Analytical Imperative

6-(tert-butoxy)-5-methylpyridin-3-amine is a highly functionalized heterocyclic compound, representing a class of structures frequently used as scaffolds in the synthesis of active pharmaceutical ingredients (APIs). The precise arrangement of the amine, methyl, and bulky tert-butoxy substituents on the pyridine ring dictates its chemical reactivity and potential biological interactions. Therefore, unambiguous confirmation of its molecular structure is not merely a procedural step but a foundational requirement for its use in further chemical synthesis and drug development programs.

NMR spectroscopy serves as the gold standard for this purpose, offering detailed insights into the molecular framework.[2] It is a primary technique used in quality control to confirm the identity and purity of pharmaceutical compounds and raw materials.[3][4] This guide provides a field-proven methodology for the complete ¹H and ¹³C NMR assignment of the title compound, leveraging one- and two-dimensional NMR experiments to create a self-validating analytical workflow.

Molecular Structure and Spectroscopic Preview

A thorough analysis begins with a clear understanding of the target structure and the expected NMR signatures of its constituent functional groups.

Figure 2: A logical workflow for the complete NMR-based structural elucidation.

Sample Preparation

The choice of solvent is the first critical decision. It must dissolve the analyte completely and its residual signal should not obscure important analyte resonances.

-

Protocol:

-

Weigh 5-10 mg of 6-(tert-butoxy)-5-methylpyridin-3-amine.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean vial.

-

Causality: CDCl₃ is a common first choice due to its relatively inert nature and minimal signal overlap. However, DMSO-d₆ is superior for observing exchangeable protons (like those of the amine group) as it forms hydrogen bonds, slowing down the exchange rate and resulting in sharper -NH₂ signals. [5] 3. Add Tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

-

-

Filter the solution through a pipette plugged with glass wool into a 5 mm NMR tube to remove any particulate matter. [6]

-

Data Acquisition

Acquire high-quality 1D spectra as the foundation for all subsequent analysis. 2D experiments are then performed to resolve ambiguities and confirm connectivity.

-

1D ¹H NMR: Acquire with sufficient scans to achieve a high signal-to-noise ratio (typically 8-16 scans).

-

1D ¹³C{¹H} NMR: A proton-decoupled experiment is standard, yielding a single peak for each unique carbon environment. A greater number of scans is required due to the lower natural abundance of the ¹³C isotope.

-

2D Experiments (COSY, HSQC, HMBC): Utilize standard, gradient-selected pulse programs. These experiments are essential for the self-validation pillar of this guide, as they provide an orthogonal dataset to confirm the initial 1D assignments.

Spectral Analysis and Data Interpretation

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides the initial blueprint of the molecular structure. Each signal is analyzed based on its chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Correlations (from 2D NMR) |

| H2 | ~7.8 - 8.2 | Doublet (d) | 1H | Located ortho to the electron-withdrawing ring nitrogen and the donating -OtBu group. Exhibits meta-coupling to H4. COSY: H2 ↔ H4. HSQC: Correlates to C2. HMBC: Correlates to C4, C6. |

| H4 | ~6.8 - 7.2 | Doublet (d) | 1H | Strongly shielded by the ortho-amino group. Exhibits meta-coupling (J ≈ 2-3 Hz) to H2. [7]COSY: H4 ↔ H2. HSQC: Correlates to C4. HMBC: Correlates to C2, C5, C6. |

| -NH₂ | ~4.5 - 5.5 (in DMSO-d₆) | Broad Singlet (br s) | 2H | Exchangeable proton; chemical shift is highly solvent and concentration dependent. [8]Signal will disappear upon D₂O exchange. [6]HMBC: Correlates to C3, C2, C4. |

| -CH₃ (ring) | ~2.0 - 2.3 | Singlet (s) | 3H | Typical chemical shift for a methyl group on an aromatic ring. HSQC: Correlates to C-Me. HMBC: Correlates to C4, C5, C6. |

| -C(CH₃)₃ | ~1.4 - 1.6 | Singlet (s) | 9H | Characteristic intense, sharp singlet for nine equivalent protons of the tert-butyl group. [9]HSQC: Correlates to C-tBu(Me). HMBC: Correlates to C-tBu(Quat) and, critically, to C6 , confirming its attachment point. |

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. Chemical shifts are highly sensitive to the electronic environment created by the substituents.

| Carbon Assignment | Predicted δ (ppm) | Rationale & Key Correlations (from 2D NMR) |

| C6 | ~158 - 162 | Significantly deshielded due to direct attachment to the electronegative oxygen atom. HSQC: No direct correlation. HMBC: Correlates with H2 and protons from the -CH₃ (ring) and -C(CH₃)₃ groups. |

| C3 | ~145 - 150 | Deshielded by the attached amino group. HSQC: No direct correlation. HMBC: Correlates strongly with H2, H4, and the -NH₂ protons. |

| C5 | ~125 - 130 | ipso-Carbon bearing the methyl group. HSQC: No direct correlation. HMBC: Correlates with H4 and the -CH₃ (ring) protons. |

| C2 | ~135 - 140 | Aromatic CH carbon. HSQC: Correlates with H2. |

| C4 | ~115 - 120 | Aromatic CH carbon, shielded by the adjacent amino group. HSQC: Correlates with H4. |

| C-tBu (Quat) | ~78 - 82 | Quaternary carbon of the tert-butoxy group. HSQC: No direct correlation. HMBC: Correlates strongly with the -C(CH₃)₃ protons. |

| C-tBu (Me) | ~28 - 30 | Three equivalent methyl carbons of the tert-butoxy group. HSQC: Correlates with the -C(CH₃)₃ protons. |

| C-Me (ring) | ~16 - 19 | Methyl carbon attached to the pyridine ring. HSQC: Correlates with the -CH₃ (ring) protons. |

Note: Predicted chemical shifts are estimates. Actual values depend on the specific solvent and experimental conditions. The key to authoritative assignment lies in the 2D correlation data, not just the 1D chemical shifts. [10][11][12]

Conclusion

The comprehensive NMR analysis of 6-(tert-butoxy)-5-methylpyridin-3-amine, as detailed in this guide, exemplifies a rigorous, self-validating approach to structural elucidation. By systematically integrating 1D and 2D NMR techniques, we move from plausible assignments to definitive structural confirmation. This multi-faceted analytical strategy, grounded in the fundamental principles of NMR and supported by empirical evidence, provides the high degree of confidence required in scientific research and pharmaceutical quality control. The methodologies and logical workflows presented here are broadly applicable to the characterization of other complex organic small molecules.

References

Sources

- 1. moravek.com [moravek.com]

- 2. jbclinpharm.org [jbclinpharm.org]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting - Almac [almacgroup.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. J-coupling - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. acdlabs.com [acdlabs.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

A Technical Guide to the Solubility Profile of 6-(Tert-butoxy)-5-methylpyridin-3-amine

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of 6-(Tert-butoxy)-5-methylpyridin-3-amine, a substituted pyridine derivative of interest in pharmaceutical and chemical research. Given the limited availability of exhaustive quantitative solubility data in public literature for this specific compound, this document emphasizes a standardized experimental protocol to empower researchers to generate reliable and reproducible solubility data. The methodologies outlined herein are designed for professionals in drug development and chemical synthesis, providing both the procedural steps and the scientific rationale underpinning these experimental choices.

Introduction and Physicochemical Context

6-(Tert-butoxy)-5-methylpyridin-3-amine is a heterocyclic amine with a molecular structure that suggests a nuanced solubility profile. The presence of the basic amino group and the nitrogen atom within the pyridine ring offers sites for protonation, which can enhance aqueous solubility, particularly in acidic conditions. Conversely, the bulky tert-butoxy group and the methyl group contribute to the molecule's lipophilicity, favoring solubility in organic solvents. Understanding this balance is critical for applications ranging from reaction optimization and purification to formulation development in medicinal chemistry.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is foundational to predicting its solubility behavior. While extensive experimental data for 6-(Tert-butoxy)-5-methylpyridin-3-amine is not widely published, we can infer key characteristics from its structure and from data on analogous compounds.

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₁₆N₂O | Based on chemical structure. |

| Molecular Weight | 180.25 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | Similar substituted pyridines are often crystalline solids. |

| pKa | The pyridine nitrogen and the amino group are basic. The pyridine nitrogen's pKa is expected to be around 5, while the amino group's pKa will be influenced by the electron-donating and -withdrawing effects of the substituents. | The basicity of the nitrogen atoms allows for salt formation, which can significantly impact aqueous solubility.[1] |

| LogP | A positive value is expected, indicating a degree of lipophilicity. | The tert-butoxy and methyl groups contribute to the molecule's nonpolar character. |

Experimental Determination of Solubility

The most reliable method for determining the solubility of a compound is through empirical measurement.[2] The isothermal shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[3] This section provides a detailed protocol for its implementation.

The Isothermal Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess of the solid compound with a solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined.

Materials and Equipment:

-

6-(Tert-butoxy)-5-methylpyridin-3-amine (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO), etc.)[4]

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Apparatus for concentration analysis (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis equipment)

Procedure:

-

Preparation: Add an excess amount of solid 6-(Tert-butoxy)-5-methylpyridin-3-amine to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid. This step is critical to prevent overestimation of solubility.

-

Dilution (if necessary): Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Concentration Analysis: Determine the concentration of 6-(Tert-butoxy)-5-methylpyridin-3-amine in the diluted solution using a validated analytical method.

Methods for Concentration Analysis

The choice of analytical technique will depend on the available equipment and the properties of the compound.

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method. A calibration curve should be prepared using standard solutions of known concentrations.

-

UV-Vis Spectrophotometry: If the compound has a suitable chromophore, this can be a rapid method for concentration determination. A calibration curve is also required.

-

Gravimetric Analysis: This method involves evaporating the solvent from a known volume of the filtered saturated solution and weighing the remaining solid residue.[5] While simpler, it can be less accurate for low solubilities.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

Caption: Workflow for solubility determination.

Factors Influencing Solubility

The solubility of 6-(Tert-butoxy)-5-methylpyridin-3-amine can be significantly influenced by several factors, which should be considered during experimental design and data interpretation.

-

pH: For ionizable compounds, solubility is pH-dependent.[2] The amino groups of this compound can be protonated at lower pH values, forming more soluble salts. Therefore, determining solubility in buffers of different pH is crucial for understanding its behavior in physiological environments.

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the solubility experiments.

-

Solvent Polarity: The principle of "like dissolves like" is a useful guideline. The solubility of this compound is expected to be higher in organic solvents of intermediate polarity.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 6-(Tert-butoxy)-5-methylpyridin-3-amine. Researchers should consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information.[6][7][8] General safety practices include:

-

Working in a well-ventilated area or fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This technical guide provides a robust framework for the experimental determination of the solubility of 6-(Tert-butoxy)-5-methylpyridin-3-amine. By following the detailed protocol for the isothermal shake-flask method and considering the factors that influence solubility, researchers can generate high-quality, reliable data. This information is invaluable for the informed progression of research and development projects involving this compound.

References

- KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet for 2-(6-Methoxypyridin-2-yl)propan-2-amine.

- Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Methylpyridine-2-carbonitrile.

- Acros Organics. (2010).

- Tokyo Chemical Industry. (2025). Safety Data Sheet for Borane - 2-Methylpyridine Complex.

- Sigma-Aldrich. (2025).

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 2(1), 1-4.

- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

- Allen, D., & Taylor, D. (2005). Method for determining solubility of a chemical compound.

-

National Center for Biotechnology Information. (n.d.). 6-((tert-Butoxycarbonyl)amino)pyridine-3-carboxylic acid. PubChem. Retrieved from [Link]

- BenchChem. (2025). Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.

-

National Center for Biotechnology Information. (n.d.). 3-Amino-5-methylpyridine. PubChem. Retrieved from [Link]

- Cayman Chemical. (2022).

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

- Liu, Y., Jessop, P. G., Cunningham, M., Eckert, C. A., & Liotta, C. L. (2006). Tertiary amine solvents having switchable hydrophilicity. Green Chemistry, 8(9), 814-821.

-

U.S. Environmental Protection Agency. (2025). 2-Amino-3-bromo-5-methylpyridine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. kishida.co.jp [kishida.co.jp]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Stability and Storage of 6-(Tert-butoxy)-5-methylpyridin-3-amine

Introduction

6-(Tert-butoxy)-5-methylpyridin-3-amine is a substituted pyridine derivative of significant interest to researchers and professionals in the field of drug development and organic synthesis. The inherent reactivity of its constituent functional groups—a tert-butoxy ether, a primary aromatic amine, and a methyl group on a pyridine scaffold—necessitates a thorough understanding of its stability profile to ensure its integrity during storage and handling. This guide provides an in-depth technical overview of the factors influencing the stability of this compound, potential degradation pathways, and best practices for its long-term storage.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 6-(Tert-butoxy)-5-methylpyridin-3-amine is paramount for predicting its stability.

| Property | Value/Description | Source/Rationale |

| Molecular Formula | C10H16N2O | - |

| Molecular Weight | 180.25 g/mol | - |

| Appearance | Typically a solid | Based on similar substituted pyridines |

| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol) | General characteristic of similar organic compounds |

| pKa | The pyridine nitrogen is basic, and the amino group is also basic. The tert-butoxy group is non-ionizable. | The pyridine nitrogen's lone pair is not part of the aromatic system, making it basic.[1] |

Key Factors Influencing Stability

The stability of 6-(Tert-butoxy)-5-methylpyridin-3-amine is primarily dictated by its susceptibility to three main degradation pathways: acid-catalyzed hydrolysis of the tert-butoxy group, oxidation of the aminopyridine core, and photodegradation.

pH and Acid-Catalyzed Hydrolysis

The tert-butoxy group is a well-known acid-labile protecting group in organic synthesis.[2][3] Its ether linkage is prone to cleavage under acidic conditions, which represents the most significant potential degradation pathway for this molecule.

Mechanism of Degradation: The acid-catalyzed hydrolysis proceeds via protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation to form isobutene and the corresponding 6-hydroxy-5-methylpyridin-3-amine. This reaction can be initiated by strong acids (e.g., trifluoroacetic acid, hydrochloric acid) and even under moderately acidic conditions (pH ≥ 1).[4][5]

Oxidation

The aminopyridine scaffold is susceptible to oxidation, which can lead to the formation of various degradation products, including N-oxides and nitro derivatives. The presence of an electron-donating amino group can activate the pyridine ring towards oxidative processes.[6]

Potential Oxidation Pathways:

-

N-Oxide Formation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding pyridine N-oxide.[1]

-

Oxidation of the Amino Group: The primary amino group can be oxidized, potentially leading to the formation of nitroso or nitro derivatives, especially in the presence of strong oxidizing agents. Studies on similar compounds like 3,4-diaminopyridine have shown that oxidation can lead to the formation of nitro-substituted pyridines.[6]

Photodegradation

Pyridine and its derivatives can be susceptible to photodegradation upon exposure to light, particularly UV radiation.[7] The energy from light can promote electrons to higher energy states, leading to bond cleavage and the formation of reactive intermediates. The specific photodegradation products can be complex and varied.

Recommended Storage and Handling Protocols

Based on the stability profile, the following storage and handling procedures are recommended to maintain the purity and integrity of 6-(Tert-butoxy)-5-methylpyridin-3-amine.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | Lower temperatures slow down the rate of all potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize contact with oxygen and moisture, thereby reducing the risk of oxidative degradation and hydrolysis. |

| Light | Protect from light. Store in an amber or opaque container. | To prevent photodegradation.[7] |

| Container | Use a tightly sealed container made of a non-reactive material such as glass. | To prevent exposure to air and moisture. |

Handling

-